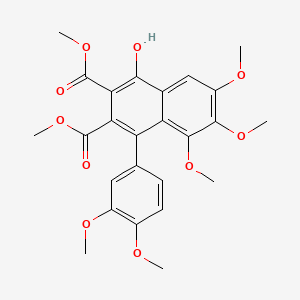

1-(3,4-二甲氧基苯基)-2,3-双(甲氧基羰基)-4-羟基-6,7,8-三甲氧基萘

描述

TA 7552 is a hypocholesterolemic agent.

科学研究应用

Cholesterol Inhibitor

TA-7552 is known to be a cholesterol inhibitor . It targets cholesterol and is used in the therapeutic areas of endocrinology and metabolic disease .

Treatment of Hypercholesterolemia

TA-7552 has been used in the treatment of hypercholesterolemia . Hypercholesterolemia is a condition characterized by very high levels of cholesterol in the blood, which can increase the risk of coronary heart disease.

Enhancement of Oral Bioavailability

Research has shown that the bioavailability of TA-7552 can be improved by micronization in co-ground mixture with D-Mannitol . This process reduces the particle size of the drug, leading to increased absorption and effectiveness .

Hypocholesterolemic Agent

TA-7552 acts as a hypocholesterolemic agent . When incorporated into a hypercholesterolemic diet at a concentration of 0.2% and administered for 7 days, it reduced serum cholesterol by 72% and liver cholesterol by 90% .

Effects on Cholesterol Metabolism

TA-7552 has been found to have significant effects on cholesterol metabolism . It can reduce the levels of cholesterol in the body, thereby helping to prevent conditions such as atherosclerosis .

Potential for Further Clinical Trials

TA-7552 is currently in the pending phase 2 of clinical trials . This suggests that there is potential for further research and development in the use of this compound in the medical field .

作用机制

Target of Action

TA-7552, also known as 1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene, is primarily targeted towards cholesterol . Cholesterol is a crucial component of cell membranes and is essential for maintaining both membrane structural integrity and fluidity.

Mode of Action

TA-7552 interacts with cholesterol and inhibits its production . The compound’s hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet, corresponding to a daily dose of 10 mg/kg body weight .

Biochemical Pathways

TA-7552 affects the biochemical pathways involved in cholesterol metabolism . It suppresses the rise of hepatic cholesterol in a dose-dependent manner . At the maximal dose, its cholesterol-lowering rate is 90% .

Pharmacokinetics

The bioavailability of TA-7552 is enhanced by co-grinding the compound with D-mannitol . This method reduces the particle size of the drug, leading to increased absorption and, consequently, improved bioavailability . Even co-ground powders with lower amounts of D-mannitol provided relatively high bioavailability in comparison with ground drug powder alone of a similar particle size .

Result of Action

The administration of TA-7552 results in a significant reduction in serum and liver cholesterol levels . Specifically, it lowers serum total cholesterol by 72% while elevating serum HDL cholesterol by 88% .

Action Environment

The action of TA-7552 is influenced by the concentration of the drug in the diet . Its hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet

属性

IUPAC Name |

dimethyl 4-(3,4-dimethoxyphenyl)-1-hydroxy-5,6,7-trimethoxynaphthalene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O10/c1-29-14-9-8-12(10-15(14)30-2)17-18-13(11-16(31-3)22(32-4)23(18)33-5)21(26)20(25(28)35-7)19(17)24(27)34-6/h8-11,26H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCYXOLBEPGOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146695 | |

| Record name | TA 7552 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene | |

CAS RN |

104756-72-1 | |

| Record name | TA 7552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104756721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TA 7552 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

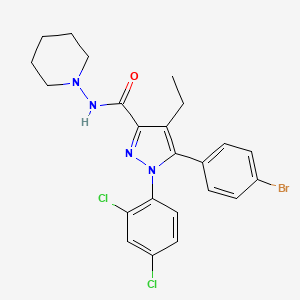

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride](/img/structure/B1681800.png)

![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)